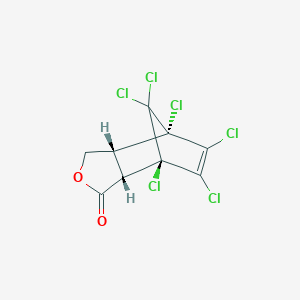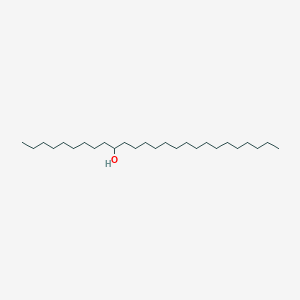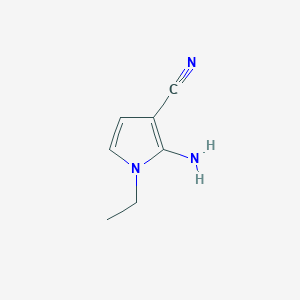![molecular formula C14H22N2O2 B13835333 N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is a chemical compound that belongs to the class of acetophenone derivatives Acetophenone itself is a simple ketone with a phenyl group attached to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME typically involves multiple steps. One common method starts with the acetophenone as the base compound. The 4’-(2-(diethylamino)ethoxy) group can be introduced through an etherification reaction, where the hydroxyl group of acetophenone reacts with 2-(diethylamino)ethanol under acidic conditions to form the ether linkage. The oxime group is then introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The diethylamino group may interact with cellular receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: The base compound with a simpler structure.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the diethylaminoethoxy group.
2-Aminoacetophenone: Contains an amino group instead of the oxime group.
Uniqueness
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is unique due to the combination of the diethylaminoethoxy and oxime groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
(NE)-N-[1-[4-[2-(diethylamino)ethoxy]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14-8-6-13(7-9-14)12(3)15-17/h6-9,17H,4-5,10-11H2,1-3H3/b15-12+ |
Clé InChI |
AOQGEVJQKKBQQP-NTCAYCPXSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=N/O)/C |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















